(Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
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Overview
Description
(Z)-2-(3,4-Dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules, and a diethylcarbamate group, which can influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves several key steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-hydroxyacetophenone derivative, cyclization can be induced using a strong acid like sulfuric acid or a base like sodium hydroxide.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction with 3,4-dimethoxybenzaldehyde. This step often requires a catalyst such as piperidine or pyrrolidine and is typically carried out under reflux conditions in an organic solvent like ethanol.
Carbamoylation: The final step involves the introduction of the diethylcarbamate group. This can be done by reacting the intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medically, this compound is of interest due to its potential pharmacological activities. Benzofuran derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, and the presence of the diethylcarbamate group may enhance its bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran: Lacks the diethylcarbamate group, which may affect its pharmacokinetic properties.
7-Methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate: Lacks the benzylidene group, which may influence its biological activity.
Uniqueness
The uniqueness of (Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the benzylidene and diethylcarbamate groups allows for a wide range of interactions and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-17-11-9-16-21(25)20(29-22(16)14(17)3)13-15-8-10-18(27-4)19(12-15)28-5/h8-13H,6-7H2,1-5H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIDZZXPJOMYTE-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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